Cycloheptylamine

Catalog No.
S561369
CAS No.
5452-35-7
M.F
C7H15N
M. Wt
113.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloheptylamine

CAS Number

5452-35-7

Product Name

Cycloheptylamine

IUPAC Name

cycloheptanamine

Molecular Formula

C7H15N

Molecular Weight

113.2 g/mol

InChI

InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2

InChI Key

VXVVUHQULXCUPF-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)N

Synonyms

cycloheptylamine

Canonical SMILES

C1CCCC(CC1)N

The exact mass of the compound Cycloheptylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18962. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cycloheptylamine (CAS: 5452-35-7) is a primary cyclic amine featuring a seven-membered carbon ring. Operating as a clear liquid with a boiling point of approximately 54 °C at 11 mmHg, it serves as a highly specialized building block in advanced organic synthesis, coordination chemistry, and pharmaceutical development . Unlike smaller cycloalkylamines, the seven-membered ring of cycloheptylamine adopts a flexible twist-chair conformation, imparting distinct steric bulk, lipophilicity, and basicity profiles. For industrial and scientific procurement, cycloheptylamine is prioritized when the rigid chair conformation of standard six-membered rings fails to provide the necessary hydrophobic interactions, ligand exchange kinetics, or precise pH control required in complex formulations and catalytic systems.

A common procurement error is attempting to substitute cycloheptylamine with the significantly cheaper and more ubiquitous cyclohexylamine. This substitution frequently fails because the two molecules differ fundamentally in basicity and conformational flexibility[1]. Cyclohexylamine is locked in a rigid chair conformation and exhibits a higher basicity (pKa 10.64), whereas cycloheptylamine is highly flexible and noticeably less basic (pKa 9.99) [2]. In practice, replacing the seven-membered ring with a six-membered ring alters the solubility of corresponding salts, disrupts the steric tuning of organometallic ligands, and eliminates critical hydrophobic contacts in receptor-targeted drug scaffolds, leading to suboptimal reaction yields and diminished biological or catalytic activity.

Modulated Basicity for Milder Reaction Environments

Cycloheptylamine exhibits a quantitatively lower basicity compared to its six-membered analog, cyclohexylamine. Experimental and theoretical quantifications place the pKa of cycloheptylamine at 9.99, whereas cyclohexylamine has a pKa of 10.64 [1]. This 0.65 pKa unit difference significantly alters the protonation state of the amine at physiological or buffered pH levels.

Evidence DimensionAqueous pKa (Basicity)
Target Compound DataCycloheptylamine: pKa = 9.99
Comparator Or BaselineCyclohexylamine: pKa = 10.64
Quantified DifferenceCycloheptylamine is 0.65 pKa units less basic
ConditionsStandard aqueous conditions, validated via Density Functional Theory (DFT) and experimental correlation

Procuring cycloheptylamine allows chemists to utilize a milder base catalyst or buffer component, preventing base-catalyzed side reactions that occur when using the stronger cyclohexylamine.

Enhanced Binding Affinity in Transition Metal Ligation

In the synthesis of organometallic complexes, the steric profile of the amine ligand dictates the stability and reactivity of the metal center. Kinetic studies on the axial ligation of bromomethyl(aquo)cobaloxime (a Vitamin B12 model) demonstrate that cycloheptylamine achieves the highest binding affinity (Kapp) and fastest pH-independent second-order rate constant (kon) among tested cycloamines, outperforming both cyclohexylamine and cyclopentylamine [1].

Evidence DimensionLigand Binding Affinity and Reaction Rate
Target Compound DataCycloheptylamine: Highest affinity and fastest kon
Comparator Or BaselineCyclohexylamine and Cyclopentylamine: Lower affinity and slower kon
Quantified DifferenceAffinity order: Cycloheptylamine > Cyclohexylamine > Cyclopentylamine
ConditionsAqueous solution, ionic strength 1 M (KCl) at 25°C

For catalyst design, cycloheptylamine is the superior precursor choice to maximize ligand exchange rates and stabilize bulky transition metal complexes.

Optimized Lipophilicity for Receptor-Targeted Drug Scaffolds

The seven-membered ring of cycloheptylamine provides a unique spatial volume and increased lipophilicity compared to six-membered rings. In the development of pyridone-based Cannabinoid Receptor Type 2 (CB2R) agonists, substituting the amine building block revealed that the cycloheptyl moiety provides optimal lipophilicity, enabling critical hydrophobic interactions with specific receptor residues (e.g., W194 and F117) that rigid cyclohexyl or smaller rings cannot achieve [1].

Evidence DimensionHydrophobic Receptor Interaction
Target Compound DataCycloheptyl amides: Optimal lipophilic fit for CB2R binding pocket
Comparator Or BaselineCyclohexyl amides: Suboptimal hydrophobic contact
Quantified DifferenceEnhanced receptor affinity driven by the larger, flexible hydrophobic volume of the 7-membered ring
ConditionsStructure-activity relationship (SAR) modeling of 2-pyridone-based CB2R ligands

Procuring cycloheptylamine is essential for medicinal chemists aiming to maximize hydrophobic receptor contacts and improve the binding affinity of lipophilic drug candidates.

Organometallic Catalyst Synthesis

Due to its superior binding affinity and rapid ligand exchange kinetics compared to cyclohexylamine, cycloheptylamine is the right choice for synthesizing bulky transition metal catalysts and cobaloxime models[1]. Its unique steric profile stabilizes the metal center while maintaining high catalytic turnover.

Mild Base Catalysis and pH-Sensitive Formulations

With a pKa of 9.99, cycloheptylamine serves as an ideal mild base catalyst in organic syntheses where the stronger basicity of cyclohexylamine (pKa 10.64) would trigger unwanted side reactions or degradation of pH-sensitive substrates [2].

Lipophilic Pharmacophore Development

In medicinal chemistry, cycloheptylamine is prioritized as a primary amine building block for synthesizing amides and heterocyclic scaffolds (such as CB2 receptor agonists). Its flexible seven-membered ring provides the exact lipophilicity and hydrophobic volume required to engage deep receptor pockets that rigid six-membered rings fail to reach [3].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (13.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

5452-35-7
69163-89-9

Wikipedia

Cycloheptanamine

General Manufacturing Information

Cycloheptanamine: ACTIVE

Dates

Last modified: 08-15-2023

Dual buffer gases for ion manipulation in a miniature ion trap mass spectrometer with a discontinuous atmospheric pressure interface

Tsung-Chi Chen, Wei Xu, Zheng Ouyang
PMID: 22006390   DOI: 10.1002/rcm.5226

Abstract

The discontinuous atmospheric pressure interface (DAPI) has been developed to allow a direct transfer of ions from atmosphere into an ion trap mass spectrometer with minimum pumping capability. Air is introduced into the trap with ions and used as a buffer gas for the ion trap operation. In this study, a method of introducing helium as a second buffer gas was developed for a miniature mass spectrometer using a dual DAPI configuration. The buffer gas effects on the performance of a linear ion trap (LIT) with hyperbolic electrodes were characterized for ion isolation, fragmentation and a mass-selective instability scan. Significant improvement was obtained with helium for resolutions of mass analysis and ion isolation, while moderate advantage was gained with air for collision-induced dissociation. The buffer gas can be switched between air and helium for different steps within a single scan, which allows further optimization of the instrument performance for tandem mass spectrometry.


Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles

Neelu Kaila, Neal Green, Huan-Qiu Li, Yonghan Hu, Kristin Janz, Lori Krim Gavrin, Jennifer Thomason, Steve Tam, Dennis Powell, John Cuozzo, J Perry Hall, Jean-Baptiste Telliez, Sang Hsu, Cheryl Nickerson-Nutter, Qin Wang, Lih-Ling Lin
PMID: 17664070   DOI: 10.1016/j.bmc.2007.06.054

Abstract

We have previously reported the discovery and initial SAR of the [1,7]naphthyridine-3-carbonitriles and quinoline-3-carbonitriles as Tumor Progression Loci-2 (Tpl2) kinase inhibitors. In this paper, we report new SAR efforts which have led to the identification of 4-alkylamino-[1,7]naphthyridine-3-carbonitriles. These compounds show good in vitro and in vivo activity against Tpl2 and improved pharmacokinetic properties. In addition they are highly selective for Tpl2 kinase over other kinases, for example, EGFR, MEK, MK2, and p38. Lead compound 4-cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-[1,7]naphthyridine-3-carbonitrile (30) was efficacious in a rat model of LPS-induced TNF-alpha production.


Oxygen-18 studies on the oxidative deamination mechanism of alicyclic primary amines in rabbit liver microsomes

H Kurebayashi, A Tanaka, T Yamaha
PMID: 7092238   DOI: 10.1016/0003-9861(82)90103-5

Abstract




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